2-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
2-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound that features a triazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
It has been found that similar compounds have shown potent inhibitory activities against cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
For instance, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell proliferation, survival, and apoptosis .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .
Biochemical Analysis
Biochemical Properties
It has been found that some hybrids of 1,2,4-triazole benzoic acid exhibit potent inhibitory activities against certain cancer cell lines . This suggests that 2-(1H-1,2,4-triazol-1-yl)benzoic acid may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
In vitro cytotoxic evaluation of 1,2,4-triazole benzoic acid hybrids has shown that some of these compounds can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that this compound could have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate. This reaction proceeds under controlled conditions to yield the desired triazole-benzoic acid hybrid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Its derivatives are explored for therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A similar compound with the triazole ring attached at a different position on the benzoic acid.
4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): A more complex derivative with two benzoic acid moieties linked by a triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKHFHZWYNONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577218 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138479-54-6 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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